molecular formula C13H18N6O3 B14923309 1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide

1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B14923309
M. Wt: 306.32 g/mol
InChI Key: KGJOPCKYYYCLHM-UHFFFAOYSA-N
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Description

1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The nitro group can be introduced through nitration reactions, and the carboxamide group is typically formed via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N-[3-(3-methylpyrazol-1-yl)propyl]-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-3-18-12(11(9-15-18)19(21)22)13(20)14-6-4-7-17-8-5-10(2)16-17/h5,8-9H,3-4,6-7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJOPCKYYYCLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCCN2C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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